N-Acetyl-N-(2,4,6-tribromophenyl)acetamide
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Overview
Description
N-Acetyl-N-(2,4,6-tribromophenyl)acetamide is a chemical compound with the molecular formula C10H8Br3NO2 and a molecular weight of 413.89 g/mol It is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2,4,6-tribromophenyl)acetamide typically involves the acetylation of N-(2,4,6-tribromophenyl)amine. The reaction is carried out by reacting N-(2,4,6-tribromophenyl)amine with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(2,4,6-tribromophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-(2,4,6-tribromophenyl)amine.
Hydrolysis: The acetamide group can be hydrolyzed to form N-(2,4,6-tribromophenyl)amine and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: N-(2,4,6-tribromophenyl)amine.
Hydrolysis: N-(2,4,6-tribromophenyl)amine and acetic acid.
Scientific Research Applications
N-Acetyl-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms on the phenyl ring contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-tribromophenyl)acetamide
- N-(2,4-dibromophenyl)acetamide
- N-(2,6-dibromophenyl)acetamide
Uniqueness
N-Acetyl-N-(2,4,6-tribromophenyl)acetamide is unique due to the presence of three bromine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of brominated derivatives and as a research tool in studying bromine-containing compounds .
Properties
CAS No. |
62715-80-4 |
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Molecular Formula |
C10H8Br3NO2 |
Molecular Weight |
413.89 g/mol |
IUPAC Name |
N-acetyl-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C10H8Br3NO2/c1-5(15)14(6(2)16)10-8(12)3-7(11)4-9(10)13/h3-4H,1-2H3 |
InChI Key |
PHSOGTQAFVFLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1Br)Br)Br)C(=O)C |
Origin of Product |
United States |
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